molecular formula C28H25N5O2 B2375561 1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 956331-51-4

1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2375561
CAS No.: 956331-51-4
M. Wt: 463.541
InChI Key: NUCRPLLEXNBOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodiazol-2-one core linked to a piperidin-4-yl group, which is further substituted with a 1,3-diphenylpyrazole-5-carbonyl moiety. The benzodiazol-2-one scaffold is notable for its prevalence in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . Piperidine, a common pharmacophore, may contribute to CNS permeability or modulate pharmacokinetic properties.

Properties

IUPAC Name

3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2/c34-27(31-17-15-21(16-18-31)32-25-14-8-7-13-23(25)29-28(32)35)26-19-24(20-9-3-1-4-10-20)30-33(26)22-11-5-2-6-12-22/h1-14,19,21H,15-18H2,(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCRPLLEXNBOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, including the formation of the benzimidazole core, the piperidine ring, and the diphenylpyrazole moiety. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The piperidine ring can be introduced through a nucleophilic substitution reaction, while the diphenylpyrazole moiety is often synthesized via a cyclization reaction involving hydrazine and a diketone .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Amide Hydrolysis and Acylation

The central amide bond linking the pyrazole-carbonyl group to the piperidine ring undergoes hydrolysis under acidic or basic conditions. For example:

  • Hydrolysis : Treatment with HCl or NaOH cleaves the amide bond, yielding 1,3-diphenyl-1H-pyrazole-5-carboxylic acid and 4-(2,3-dihydro-1H-1,3-benzodiazol-2-one)piperidine .

  • Re-acylation : The liberated piperidine amine can react with acyl chlorides or activated esters (e.g., using EDCI/HOBT) to form new amide derivatives .

Example Reaction :

Compound+RCOClBaseRCON piperidine derivative+HCl\text{Compound}+\text{RCOCl}\xrightarrow{\text{Base}}\text{RCON piperidine derivative}+\text{HCl}

Functionalization of the Piperidine Ring

The piperidine nitrogen participates in alkylation and acylation reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .

  • Sulfonylation : Treatment with sulfonyl chlorides yields sulfonamide derivatives, enhancing solubility or biological activity .

Table 1 : Piperidine Modification Examples

ReagentProductYield (%)Reference
CH₃IN-Methylpiperidinium iodide85
Tosyl chloridePiperidine sulfonamide78

Benzodiazol-2-one Ring Reactivity

The benzodiazol-2-one moiety exhibits nucleophilic susceptibility at the lactam carbonyl:

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam, generating an aniline derivative.

  • Electrophilic Substitution : Nitration or halogenation occurs at the aromatic ring’s para position due to electron-donating effects from the adjacent nitrogen.

Example Reaction :

Benzodiazol 2 one+HNO3H2SO4Nitro substituted derivative\text{Benzodiazol 2 one}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro substituted derivative}

Pyrazole Ring Modifications

The 1,3-diphenylpyrazole subunit undergoes electrophilic aromatic substitution:

  • Nitration : Concentrated HNO₃ introduces nitro groups at the pyrazole’s 4-position .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enabling further derivatization .

Table 2 : Pyrazole Functionalization

ReactionConditionsProduct
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-1,3-diphenylpyrazole
BrominationBr₂, FeBr₃4-Bromo derivative

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds:

  • Pyrazole Reduction : Hydrogenation over Pd/C converts the pyrazole to a pyrazoline, altering planarity and bioactivity .

  • N-Oxide Formation : Oxidation with mCPBA generates pyridine N-oxides, enhancing polarity .

Key Reaction Pathway :

PyrazoleH2/Pd CPyrazoline(60 75 yield)[7]\text{Pyrazole}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Pyrazoline}\quad (\text{60 75 yield})[7]

Cross-Coupling Reactions

The aryl halide derivatives participate in Suzuki-Miyaura couplings:

  • Borylation : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at halogenated positions .

Example :

4 Bromopyrazole+PhB OH 2Pd PPh 4 Phenylpyrazole\text{4 Bromopyrazole}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh }}\text{4 Phenylpyrazole}

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research has demonstrated that derivatives containing pyrazole and benzodiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values ranging from 0.83 to 1.81 μM . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase, which is mediated by downregulation of cyclin D2 and CDK2 .

Antimicrobial Properties

The compound also exhibits antimicrobial properties . Pyrazole derivatives have been evaluated for their effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. In vitro studies have shown significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, there is evidence indicating that pyrazole derivatives can possess anti-inflammatory properties . These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thus offering therapeutic options for inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study focusing on a series of pyrazole-benzodiazole hybrids demonstrated their potential as anticancer agents. The compounds were synthesized and tested against multiple cancer cell lines. Results indicated that specific derivatives not only inhibited tumor growth but also induced apoptosis through mitochondrial pathways . The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results showed that certain compounds exhibited notable inhibition zones in agar diffusion tests, confirming their potential as new antibiotics . This research highlights the importance of exploring diverse chemical modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name (Source) Core Structure Key Substituents Molecular Formula (MW) Pharmacological Inference Reference
Target Compound Benzodiazol-2-one + Piperidine 1,3-Diphenylpyrazole-5-carbonyl C₂₈H₂₄N₄O₂ (464.5 g/mol) Analgesic/kinase inhibition (inferred)
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzimidazol-2-one () Benzimidazol-2-one + Piperidine Benzyl, Chloro C₁₉H₂₀ClN₃O (341.8 g/mol) CNS-targeted activity (e.g., antipsychotic)
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone () Pyrazolo[3,4-d]pyrimidine + Piperidine Methanesulfonyl, Isoxazole C₂₂H₂₂N₆O₄S (490.5 g/mol) Kinase inhibition (e.g., JAK/STAT pathway)
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole dioxane monosolvate () Pyrazoline + Pyrazole Biphenyl, Methoxyphenyl, Dioxane C₄₃H₃₈N₄O₃ (658.8 g/mol) Analgesic (explicitly reported)
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () Benzimidazole + Piperidine Fluorophenyl, Methoxyphenethyl C₂₉H₃₂FN₅O (493.6 g/mol) Enzyme inhibition (e.g., protease inhibitors)

Key Observations

Benzodiazol-2-one vs. Benzimidazol-2-one: The target compound’s benzodiazol-2-one lacks the fused benzene ring present in benzimidazol-2-one derivatives (e.g., ). This difference may reduce π-π stacking interactions but improve solubility .

Pyrazole Derivatives :

  • The diphenylpyrazole group in the target compound offers greater steric bulk compared to the pyrazolo[3,4-d]pyrimidine in . The latter’s methanesulfonyl group may improve solubility and target engagement in hydrophilic binding pockets .

Piperidine Modifications :

  • Benzyl () and phenethyl () substitutions on piperidine enhance lipophilicity, favoring blood-brain barrier penetration. The target compound’s unmodified piperidine may prioritize peripheral tissue distribution.

Isoxazole and pyrazolopyrimidine derivatives () are common in kinase inhibitors, suggesting the target compound’s possible utility in oncology or inflammatory diseases .

Biological Activity

The compound 1-[1-(1,3-diphenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H25N5O2C_{28}H_{25}N_{5}O_{2}, with a molecular weight of 463.54 g/mol. The IUPAC name is 1-{1-[(1,3-Diphenyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one. The presence of the pyrazole ring and the piperidine structure contributes to its biological efficacy.

PropertyValue
Molecular FormulaC28H25N5O2C_{28}H_{25}N_{5}O_{2}
Molecular Weight463.54 g/mol
IUPAC Name1-{1-[(1,3-Diphenyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor effects. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, a study showed that the compound induced apoptosis in cancer cells by activating intrinsic pathways and modulating key apoptotic proteins .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. In vitro assays revealed that it effectively inhibits bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various models. In animal studies, it was found to reduce inflammation markers significantly and alleviate symptoms in models of induced inflammation . This suggests a possible application in treating inflammatory diseases.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

  • Antitumor Efficacy in Cell Lines
    • Study Design : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : A dose-dependent inhibition of cell viability was observed, with IC50 values indicating potent antitumor activity.
    • : The compound shows promise as a candidate for further development in cancer therapeutics.
  • Inhibition of Bacterial Growth
    • Study Design : The compound was tested against multiple bacterial strains using standard agar diffusion methods.
    • Results : Significant zones of inhibition were recorded for several strains, indicating effective antimicrobial properties.
    • : The findings support the potential use of this compound in developing new antimicrobial agents.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires attention to solvent selection, temperature, and catalyst systems. For example, reflux conditions in ethanol or dimethylformamide (DMF) are commonly used for pyrazole-piperidine coupling reactions, as seen in analogous syntheses of heterocyclic compounds . Key steps include:
  • Coupling Reactions : Use of Pd(PPh₃)₄ or similar catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups to the pyrazole core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate intermediates .
  • Table 1 : Example Reaction Conditions for Key Steps
StepSolventTemperature (°C)CatalystYield (%)
Pyrazole-piperidine couplingDMF80Pd(PPh₃)₄65–75
Cyclization to benzodiazol-2-oneEthanolReflux70–85

Q. How can researchers confirm the structural integrity of intermediates and final products?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and piperidine-benzodiazolone connectivity .
  • HPLC : Monitor reaction progress and quantify purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Focus on modular modifications to the pyrazole, piperidine, and benzodiazolone moieties:
  • Pyrazole Substitutions : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups at the 1,3-diphenyl positions to assess effects on receptor binding .
  • Piperidine Modifications : Replace the piperidine ring with morpholine or azepane derivatives to study conformational flexibility .
  • Benzodiazolone Core : Explore bioisosteric replacements (e.g., benzimidazolone) to improve metabolic stability .
  • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. What experimental strategies resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and CYP450 metabolism to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., pulsatile vs. continuous administration) to align with in vitro IC₅₀ values .

Q. How can researchers evaluate the compound’s selectivity across related biological targets?

  • Methodological Answer : Implement a multi-target screening approach:
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
  • Cellular Assays : Compare activity in primary vs. cancer cell lines (e.g., MTT assays) to gauge tissue-specific toxicity .
  • Counter-Screening : Test against structurally similar targets (e.g., benzodiazepine receptors) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.